Product packaging for ethyl5,5-difluoro-4,6-dioxoheptanoate(Cat. No.:CAS No. 2378507-00-5)

ethyl5,5-difluoro-4,6-dioxoheptanoate

Cat. No.: B2806084
CAS No.: 2378507-00-5
M. Wt: 222.188
InChI Key: SSHOWOVKWSKXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Significance of Fluorinated Organic Molecules in Contemporary Chemical Research

The strategic incorporation of fluorine into organic molecules has become a powerful tool in modern chemical research, profoundly impacting pharmaceuticals, materials science, and agrochemicals. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart significant changes to the physicochemical characteristics of the parent molecule. These modifications can enhance metabolic stability, increase lipophilicity, and alter the acidity or basicity of nearby functional groups, which are often desirable traits in drug design. acs.org

In medicinal chemistry, fluorination can lead to improved potency, bioavailability, and a longer half-life of therapeutic agents. acs.org This is because the strong carbon-fluorine bond is resistant to metabolic degradation by enzymes in the body. Furthermore, the introduction of fluorine can influence the conformation of a molecule, which may lead to a better fit with its biological target.

In materials science, fluorinated polymers, known as fluoropolymers, exhibit exceptional chemical inertness, thermal stability, and low surface energy. These properties make them suitable for a wide range of applications, including non-stick coatings, high-performance insulation, and weather-resistant films.

Overview of the Academic Relevance of 1,3-Dicarbonyl Compounds in Synthetic and Coordination Chemistry

1,3-Dicarbonyl compounds, characterized by the presence of two carbonyl groups separated by a single carbon atom, are highly versatile building blocks in organic synthesis. The hydrogen atoms on the central carbon are acidic and can be easily removed by a base to form a stabilized enolate. This nucleophilic enolate can then participate in a variety of carbon-carbon bond-forming reactions, making 1,3-dicarbonyls essential precursors for the synthesis of more complex molecules and heterocyclic systems.

In coordination chemistry, 1,3-dicarbonyl compounds, particularly β-diketones, readily form stable chelate complexes with a wide array of metal ions. The enolate form of the 1,3-dicarbonyl acts as a bidentate ligand, binding to the metal center through both oxygen atoms to form a six-membered ring. These metal complexes have found applications as catalysts in organic reactions, as precursors for the deposition of metal oxides, and as probes in spectroscopic studies. The nature of the substituents on the 1,3-dicarbonyl framework can be systematically varied to fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its reactivity and stability.

Placement of Ethyl 5,5-Difluoro-4,6-Dioxoheptanoate within the Class of Difluorinated β-Ketoesters and Their Analogues

Ethyl 5,5-difluoro-4,6-dioxoheptanoate is classified as a difluorinated β-ketoester. This classification is based on its core structure, which features a ketone and an ester group separated by a carbon atom (a β-ketoester), with the addition of two fluorine atoms on the carbon adjacent to the ketone. While specific research on ethyl 5,5-difluoro-4,6-dioxoheptanoate is not widely available in published literature, its properties and reactivity can be inferred from the well-studied class of analogous difluorinated β-ketoesters.

The introduction of two fluorine atoms at the α-position to a carbonyl group significantly impacts the molecule's reactivity. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the α-hydrogen in the mono-fluorinated precursor, but in the case of the difluorinated compound, it removes this acidic proton, rendering the molecule non-enolizable at that position under standard conditions. This modification is crucial as it alters the synthetic pathways for which these compounds can be utilized.

The synthesis of difluorinated β-ketoesters typically involves the direct fluorination of a parent β-ketoester using an electrophilic fluorinating agent. The synthesis of a related compound, ethyl 4,4-difluoro-3-oxobutanoate, can be achieved through a Claisen condensation reaction involving ethyl difluoroacetate (B1230586) and ethyl acetate. chemicalbook.com

The table below provides data for a structurally similar compound, ethyl 4,4-difluoroacetoacetate, to offer insight into the general physical properties of this class of molecules.

PropertyValue
Molecular FormulaC₆H₈F₂O₃
Molecular Weight166.12 g/mol
Density1.269 g/mL at 25 °C
Refractive Indexn20/D 1.409

Data for Ethyl 4,4-difluoroacetoacetate, an analogue of the subject compound. sigmaaldrich.com

The presence of the difluoromethylene group is of significant interest in medicinal chemistry as it can act as a bioisostere for a carbonyl group or a hydroxylated carbon, potentially leading to enhanced biological activity and metabolic stability. Therefore, compounds like ethyl 5,5-difluoro-4,6-dioxoheptanoate represent valuable, albeit underexplored, building blocks for the synthesis of novel, biologically active molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12F2O4 B2806084 ethyl5,5-difluoro-4,6-dioxoheptanoate CAS No. 2378507-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5,5-difluoro-4,6-dioxoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O4/c1-3-15-8(14)5-4-7(13)9(10,11)6(2)12/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHOWOVKWSKXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C(C(=O)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of Ethyl 5,5 Difluoro 4,6 Dioxoheptanoate

Enol-Keto Tautomerism in Difluorinated β-Ketoesters and its Influence on Reactivity

β-Dicarbonyl compounds, including β-ketoesters, exist as a mixture of keto and enol tautomers in equilibrium. researchgate.netlibretexts.orgmasterorganicchemistry.com For ethyl 5,5-difluoro-4,6-dioxoheptanoate, this equilibrium is significantly influenced by the presence of the α-fluorine atoms. Theoretical studies on α-fluorine-β-diketones suggest that the fluorine atoms can decrease the stability of the enol form by weakening the intramolecular hydrogen bond. bit.edu.cn This effect would shift the equilibrium towards the keto tautomer.

The keto-enol tautomerism is a critical determinant of the reactivity of β-dicarbonyl compounds. The keto form is susceptible to nucleophilic attack at the carbonyl carbons, while the enol form, with its nucleophilic C=C double bond, reacts with electrophiles. The position of this equilibrium, which is also solvent-dependent, therefore dictates the predominant reaction pathways. masterorganicchemistry.com For instance, in reactions where the enol or the corresponding enolate is the reactive species, the presence of the difluoro group can indirectly modulate the reaction rate and outcome by affecting the concentration of the enol tautomer.

Reactions Involving the β-Dicarbonyl Functionality of Ethyl 5,5-Difluoro-4,6-Dioxoheptanoate

The β-dicarbonyl motif is the primary site of reactivity in ethyl 5,5-difluoro-4,6-dioxoheptanoate, participating in a variety of condensation and addition reactions.

Condensation Reactions with N-Nucleophiles, N,N-Dinucleophiles, and N,O-Dinucleophiles

β-Ketoesters readily react with nitrogen-based nucleophiles. For example, β-ketoesters containing highly fluorinated substituents have been shown to react with ammonia (B1221849) to yield β-aminocrotonate esters. osti.gov By analogy, ethyl 5,5-difluoro-4,6-dioxoheptanoate is expected to react with primary amines and other N-nucleophiles. The reaction likely proceeds via nucleophilic attack at one of the carbonyl carbons, followed by dehydration to form an enamine or related condensation product.

With dinucleophiles such as hydrazines (N,N-dinucleophiles) or hydroxylamine (B1172632) (N,O-dinucleophile), cyclization reactions are common, leading to the formation of five- or six-membered heterocyclic rings. The regioselectivity of these reactions—determining which carbonyl group is attacked first—will be influenced by the electronic effects of the difluoro group and the ester moiety.

Reactions with Aldehydes and Ketones

The active methylene (B1212753) group (C-4) in ethyl 5,5-difluoro-4,6-dioxoheptanoate, flanked by two carbonyl groups, is acidic and can be deprotonated to form a stabilized enolate. This enolate is a potent nucleophile that can participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation. The products of these reactions are typically α,β-unsaturated compounds. The reactivity in these condensations is dependent on the ease of enolate formation, which is enhanced by the inductive effect of the geminal difluoro group.

Reactivity Associated with the Geminal Difluoromethylene (CF₂) Group

The geminal difluoromethylene group is generally characterized by its metabolic stability and the strong electron-withdrawing nature of the fluorine atoms. nih.gov While the C-F bonds themselves are typically unreactive under common synthetic conditions, the CF₂ group exerts a profound electronic influence on the rest of the molecule. It increases the electrophilicity of the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack.

Acid-Base Properties and Their Impact on Chemical Transformations

The protons on the α-carbon (C-4) of β-dicarbonyl compounds are significantly more acidic than those of simple ketones or esters. pressbooks.pub In ethyl 5,5-difluoro-4,6-dioxoheptanoate, the acidity of the C-4 protons is further enhanced by the strong inductive electron-withdrawing effect of the adjacent geminal difluoro group. This increased acidity facilitates the formation of the corresponding enolate under relatively mild basic conditions.

The pKa of these α-hydrogens is a crucial parameter that governs many of the compound's reactions. The ease of enolate formation is directly related to this acidity and is fundamental to reactions such as alkylations, acylations, and condensation reactions. The choice of base and reaction conditions can be tailored to control the extent of deprotonation and, consequently, the outcome of the reaction. For instance, the use of a strong, non-nucleophilic base would quantitatively generate the enolate, priming it for reaction with an electrophile.

Influence of the Fluorine Atoms on the Regioselectivity and Stereoselectivity of Reactions

The introduction of fluorine atoms into organic molecules can have a dramatic effect on the selectivity of their reactions. nih.gov In ethyl 5,5-difluoro-4,6-dioxoheptanoate, the two fluorine atoms can influence both regioselectivity and stereoselectivity.

Regioselectivity: In reactions involving nucleophilic attack on the dicarbonyl system, the fluorine atoms enhance the electrophilicity of the C-5 carbonyl carbon more than the C-3 carbonyl carbon. This electronic differentiation can lead to preferential attack at the C-5 position, thus controlling the regiochemical outcome of the reaction.

Stereoselectivity: In reactions that generate a new stereocenter, the bulky and electron-rich fluorine atoms can exert significant steric and electronic effects, influencing the facial selectivity of an approaching reagent. For example, in the reduction of the carbonyl groups or in addition reactions to the enol double bond, the fluorine atoms can direct the incoming group to the less hindered face of the molecule, leading to a high degree of diastereoselectivity. The development of asymmetric fluorination reactions highlights the importance of controlling the stereochemistry at fluorinated centers. researchgate.netmdpi.com

Below is a table summarizing the expected reactivity of Ethyl 5,5-Difluoro-4,6-Dioxoheptanoate:

Functional Group Type of Reaction Reactant Expected Product
β-DicarbonylCondensationN-Nucleophiles (e.g., primary amines)Enamine derivatives
β-DicarbonylCyclocondensationN,N-Dinucleophiles (e.g., hydrazine)Pyrazole derivatives
β-DicarbonylCyclocondensationN,O-Dinucleophiles (e.g., hydroxylamine)Isoxazole derivatives
Active MethyleneCondensationAldehydes/Ketonesα,β-Unsaturated dicarbonyl compounds
Active MethyleneAlkylationAlkyl halides (in presence of base)C-4 alkylated derivatives
EsterHydrolysisAcid/Base5,5-Difluoro-4,6-dioxoheptanoic acid

Coordination Chemistry of Ethyl 5,5 Difluoro 4,6 Dioxoheptanoate and Its β Diketone Anions

Ligand Design Principles for Fluorinated β-Diketones and β-Ketoesters

The design of fluorinated β-diketone and β-ketoester ligands is predicated on the versatile chelating ability of the 1,3-dicarbonyl moiety, which readily forms stable six-membered rings with metal ions. The strategic incorporation of fluorine atoms is a key tool for tuning the properties of the resulting metal complexes. nih.gov

The primary goals of fluorination in ligand design include:

Enhanced Lewis Acidity : The strong electron-withdrawing nature of fluoroalkyl groups, such as trifluoromethyl (-CF₃), increases the Lewis acidity of the chelated metal center. nih.gov This can influence the catalytic activity and reactivity of the complex.

Increased Volatility : Replacing alkyl groups with fluoroalkyl groups often leads to a significant increase in the volatility of the corresponding metal complexes. rsc.orgnih.gov This is attributed to weaker intermolecular forces and is a crucial property for applications in chemical vapor deposition (CVD).

Modified Solubility and Lipophilicity : Fluorination has a profound, though sometimes difficult to predict, effect on properties like lipophilicity and permeability, which is critical in the design of biologically active compounds. nih.govnih.gov

Tuned Electronic and Photophysical Properties : The electronic effects of fluorine substituents can alter the energy levels of the ligand, which is particularly important in applications such as sensitizers for lanthanide luminescence. mdpi.comacs.org

The synthesis of these ligands is most commonly achieved through methods like the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a strong base. nih.gov

Table 1: Common Fluorinated β-Diketone Ligands and Their Structures
AbbreviationFull NameStructure
acacAcetylacetonateR¹=CH₃, R²=CH₃
tfacTrifluoroacetylacetonateR¹=CF₃, R²=CH₃
hfacHexafluoroacetylacetonateR¹=CF₃, R²=CF₃
ttaThenoyltrifluoroacetonateR¹=CF₃, R²=C₄H₃S (2-thienyl)

Complexation Reactions with Various Metal Ions (e.g., Transition Metals, Lanthanides, Alkali Metals)

Fluorinated β-diketonates are renowned for their ability to form coordination compounds with the majority of elements in the periodic table. mdpi.comnih.gov The deprotonated ligand acts as an anionic bidentate chelator, forming neutral complexes with metal ions. These reactions are typically carried out by reacting the β-dicarbonyl compound with a suitable metal salt, such as a halide, nitrate, or carboxylate, in an appropriate solvent. nih.govrsc.org

Transition Metals : A vast number of complexes with first-row and heavier transition metals have been synthesized. nih.govnih.gov These complexes are studied for their magnetic properties, catalytic applications, and as precursors for materials synthesis. nih.gov

Lanthanides : Lanthanide complexes with fluorinated β-diketonates are of particular interest due to their unique photophysical properties. rsc.orgacs.orgbohrium.com The fluorinated ligands act as efficient "antenna" chromophores, absorbing UV light and transferring the energy to the central lanthanide ion, which then emits at its characteristic wavelength.

Alkali and Alkaline Earth Metals : While forming simpler complexes, these ions play a crucial role in the construction of more complex architectures. They can act as linking agents in polynuclear heterometallic systems. mdpi.comnih.govacs.org

The versatility of fluorinated β-diketonate ligands allows for the synthesis of both homoleptic and heteroleptic complexes.

Homoleptic Complexes : These compounds contain only one type of ligand, with the general formula [M(L)n], where L is the β-diketonate anion. An example is the neutral complex [Eu(tta)₃].

Heteroleptic Complexes : These complexes contain the metal ion coordinated to more than one type of ligand. mdpi.comnih.gov This can be achieved by introducing ancillary ligands, such as neutral N- or O-donors (e.g., 2,2'-bipyridine, phenanthroline), which complete the coordination sphere of the metal. rsc.orgmdpi.com Another strategy is the mixed-ligand approach, where a metal ion is coordinated to two different β-diketonates, for instance, one fluorinated (electron-withdrawing) and one non-fluorinated (electron-donating). nih.gov This method allows for fine-tuning of the electronic environment around the metal center. nih.govrsc.org

Fluorinated β-diketonates are excellent building blocks for constructing complex bi- and polynuclear heterometallic structures. mdpi.comnih.govnih.govresearchgate.net This is achieved through the ability of the diketonate oxygen atoms to act as bridges between two or more metal centers.

The co-crystallization of two or more different pre-formed metal β-diketonates is a common method for synthesizing these architectures. mdpi.com In these structures, alkali metal ions are often employed as "binders" that link larger transition metal or lanthanide β-diketonate units into discrete polynuclear clusters or extended coordination polymers. mdpi.comnih.gov For instance, a fluorinated β-diketonate might chelate to a transition metal, while its oxygen atoms also coordinate to an alkali metal ion, which in turn is bridged to another metal diketonate fragment.

Coordination Modes and Binding Affinities of the Ethyl 5,5-Difluoro-4,6-Dioxoheptanoate Ligand

The principal coordination modes include:

Bidentate Chelation : This is the most common mode, where the deprotonated ligand coordinates to a single metal ion through both oxygen atoms, forming a stable six-membered chelate ring.

Bridging Coordination : The ligand can bridge two metal centers. This can occur in several ways, with the oxygen atoms coordinating to different metals.

Polydentate Coordination : In some cases, particularly in polynuclear structures, the ligand can be considered polydentate. This often involves additional, weaker interactions.

M···F Interactions : The fluorine atoms of the substituent can participate in extra coordination with metal ions. mdpi.com These interactions, where the M···F distance is less than the sum of the van der Waals radii, are typically weak but can play a significant role in determining the final structure and stability of the complex. mdpi.comacs.org

Table 2: Principal Coordination Modes of Fluorinated β-Diketonates
Coordination ModeDescription
Bidentate ChelatingLigand binds to a single metal center via two oxygen atoms.
Bidentate BridgingLigand bridges two metal centers, with each oxygen coordinating to a different metal.
Chelating-BridgingLigand chelates one metal center while one or both oxygen atoms also bridge to another metal center.
M···F InteractionWeak, non-covalent interaction between a metal ion and a fluorine atom of the ligand.

Influence of Fluorination on the Coordination Environment and Stability of Metal Complexes

The introduction of fluorine atoms into a β-diketonate ligand has a profound influence on the properties of the resulting metal complex due to the high electronegativity of fluorine. acs.orgresearchgate.net

Electronic Effects : The strong inductive electron-withdrawing effect of fluoroalkyl groups increases the acidity of the ligand's enolic proton, facilitating deprotonation and complex formation. Upon coordination, this effect is transmitted to the metal center, increasing its Lewis acidity. nih.gov This enhanced acidity can make the metal center more susceptible to nucleophilic attack or influence its catalytic properties.

Structure-Property Relationships in Metal Complexes Derived from Ethyl 5,5-Difluoro-4,6-Dioxoheptanoate

The ability to systematically modify the structure of fluorinated β-diketonate ligands allows for the investigation of clear structure-property relationships, which is essential for designing materials with specific functions. nih.govnih.govresearchgate.net

Volatility : One of the most well-documented effects of fluorination is the enhancement of volatility in metal β-diketonate complexes. rsc.orgmdpi.com Replacing hydrogen atoms with fluorine atoms reduces the polarizability of the molecule and weakens intermolecular van der Waals forces, leading to lower sublimation temperatures. This relationship is critical for the design of single-source precursors for MOCVD (Metal-Organic Chemical Vapor Deposition). nih.govnih.gov

Luminescence : In lanthanide complexes, the properties of the fluorinated β-diketonate ligand directly control the photophysical properties of the material. bohrium.com The ligand's absorption spectrum, the efficiency of intersystem crossing to its triplet state, and the energy of the triplet state are all critical for efficient energy transfer to the lanthanide ion. The electron-withdrawing nature of fluorine can tune these properties to optimize the luminescence quantum yield. mdpi.com

Reactivity and Catalysis : The increased Lewis acidity of the metal center in fluorinated β-diketonate complexes can enhance their performance as catalysts in various organic reactions. The ligand structure dictates the steric and electronic environment of the active site, thereby influencing catalytic activity and selectivity.

Table 3: Effect of Ligand Fluorination on Complex Properties
PropertyEffect of Increasing FluorinationUnderlying Reason
VolatilityIncreasesReduced intermolecular forces (weaker van der Waals interactions). rsc.orgmdpi.com
Lewis Acidity of MetalIncreasesStrong inductive electron-withdrawing effect of fluoroalkyl groups. nih.gov
SolubilityModified (often increased in non-polar/fluorinated solvents)Changes in polarity and lipophilicity. nih.gov
Luminescence Efficiency (in Ln complexes)Can be enhancedTuning of ligand energy levels for efficient energy transfer. mdpi.com

Advanced Applications of Ethyl 5,5 Difluoro 4,6 Dioxoheptanoate and Its Derivatives in Materials and Catalysis

Role as a Versatile Synthetic Building Block in the Construction of Complex Fluorinated Organic Molecules.

Fluorinated β-diketones, including ethyl 5,5-difluoro-4,6-dioxoheptanoate, are highly versatile building blocks in organic synthesis. Their utility stems from the reactivity of the dicarbonyl moiety, which allows for a variety of chemical transformations. These compounds can exist in keto-enol tautomeric forms, with the enol form being particularly important for coordination chemistry. The presence of fluorine atoms enhances the acidity of the α-proton and influences the stability and reactivity of the resulting metal complexes.

The synthesis of complex fluorinated organic molecules often utilizes these β-diketones as starting materials. They can undergo condensation reactions, cyclization reactions, and serve as ligands for a wide array of metal ions. This versatility has led to their use in the construction of intricate molecular architectures, including heterometallic complexes and supramolecular structures. The ability to tailor the properties of the final molecules by modifying the substituents on the β-diketone backbone makes them an invaluable tool for synthetic chemists.

Precursor for Functional Materials.

Derivatives of ethyl 5,5-difluoro-4,6-dioxoheptanoate are key precursors in the development of functional materials with tailored optical, magnetic, and electronic properties. Their ability to form stable complexes with a wide range of metal ions is central to this application. These metal β-diketonate complexes are utilized in the fabrication of thin films, nanoparticles, and advanced composite materials.

The fluorinated nature of the ligands often enhances the volatility and thermal stability of the metal complexes, which is particularly advantageous for techniques like metal-organic chemical vapor deposition (MOCVD). This allows for the controlled deposition of metal and metal oxide thin films with specific functionalities.

One of the most significant applications of fluorinated β-diketones is in the development of luminescent materials, particularly when complexed with lanthanide ions (Ln³⁺). mdpi.com These complexes are known for their strong and sharp emission bands, high color purity, and long luminescence lifetimes. The β-diketonate ligand acts as an "antenna," absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then emits light. researchgate.net

The introduction of fluorine atoms into the ligand structure is a key strategy for enhancing the luminescence of these materials. mdpi.com The strong electron-withdrawing nature of fluorine can modulate the energy levels of the ligand, improving the efficiency of the energy transfer process. Lanthanide complexes derived from fluorinated β-diketones are being explored for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

In addition to luminescent materials, fluorinated β-diketonates are also used in the design of magnetic materials. The ability to form complexes with various transition metals and lanthanides allows for the creation of molecules with specific magnetic properties, including single-molecule magnets.

Fluorinated β-Diketone Ligand Complexed Metal Ion Resulting Material Property Potential Application
1,1,1-trifluoro-2,4-pentanedione (tfac)Europium (Eu³⁺)Red LuminescenceOLEDs, Sensors
4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione (tta)Terbium (Tb³⁺)Green LuminescenceBio-imaging
Hexafluoroacetylacetonate (hfac)Manganese (Mn²⁺)Magnetic PropertiesMolecular Magnets

The lower vibrational frequency of C-F bonds significantly reduces this quenching effect, leading to a substantial increase in both the luminescence intensity and the lifetime of the excited state. researchgate.net Perfluorinated ligands, therefore, play a pivotal role in the design of highly efficient luminescent materials. Research has shown a direct correlation between the extent of fluorination in the ligand and the enhancement of the photophysical properties of the resulting lanthanide complexes.

Ligand Modification Effect on Luminescence Underlying Mechanism
Replacement of C-H with C-F bondsIncreased intensity and lifetimeReduction of non-radiative decay through vibrational quenching
Introduction of bulky fluorinated groupsEnhanced stability of the complexSteric hindrance preventing solvent coordination and quenching
Perfluorination of the ligand backboneMaximized quantum yieldMinimized high-frequency oscillators in proximity to the metal center

Potential in Catalytic Processes.

Heterometallic systems based on fluorinated β-diketonate ligands are of significant interest for their potential applications in catalysis. nih.govmdpi.com The ability of these ligands to bridge two or more different metal ions allows for the creation of multinuclear complexes with unique catalytic activities. The distinct Lewis acidity and redox properties of the different metal centers can act synergistically to promote chemical reactions with high efficiency and selectivity.

The fluorinated substituents on the ligand can influence the electronic environment of the metal centers, thereby tuning their catalytic properties. These complexes are being explored as catalysts for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The enhanced stability of fluorinated β-diketonate complexes also makes them suitable for use under harsh reaction conditions.

Components in Sensor Devices.

The unique properties of fluorinated β-diketonate complexes make them excellent candidates for the development of chemical sensors. nih.govmdpi.com Lanthanide complexes, in particular, are attractive for this application due to their sensitive and responsive luminescence. The emission properties of these complexes can be modulated by the presence of specific analytes, allowing for their detection and quantification.

The coordination environment around the lanthanide ion is crucial for its luminescent behavior. The binding of an analyte can displace solvent molecules or other coordinated ligands, leading to a change in the luminescence intensity, lifetime, or emission spectrum. This "turn-on" or "turn-off" response can be used to create highly selective and sensitive sensors for a variety of species, including ions, small molecules, and biomolecules. Fluorinated ligands can enhance the sensitivity and stability of these sensors in various environments.

Exploration in Supramolecular Chemistry and Host-Guest Systems.

In the realm of supramolecular chemistry, host-guest interactions describe the formation of complexes between two or more molecules held together by non-covalent forces. wikipedia.org Fluorinated molecules, including derivatives of ethyl 5,5-difluoro-4,6-dioxoheptanoate, are being explored for their potential role in these systems. The presence of fluorine can lead to unique intermolecular interactions, such as the "fluorophobic effect," which describes the tendency of fluorinated compounds to self-associate in both aqueous and organic media. rsc.org

Fluorinated β-diketones can act as guests, being encapsulated within larger host molecules like cyclodextrins or calixarenes. nih.gov The specific interactions between the fluorinated guest and the host cavity can lead to highly stable and selective host-guest complexes. rsc.org Alternatively, these fluorinated building blocks can be incorporated into the structure of larger macrocyclic hosts, creating cavities with unique recognition properties for specific guest molecules. The principles of host-guest chemistry are fundamental to the development of molecular recognition systems, drug delivery vehicles, and advanced materials with switchable properties.

Spectroscopic and Advanced Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For ethyl 5,5-difluoro-4,6-dioxoheptanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its atomic connectivity and the electronic environment of the nuclei.

¹H NMR Spectroscopic Analysis of Proton Environments and Tautomeric Forms

Proton NMR (¹H NMR) spectroscopy of ethyl 5,5-difluoro-4,6-dioxoheptanoate reveals the presence of distinct proton environments. The ethyl ester group is characterized by a quartet signal for the methylene (B1212753) protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃), arising from scalar coupling. The methylene protons adjacent to the carbonyl group and the ester oxygen typically appear in the range of 4.0-4.3 ppm, while the methyl protons are found further upfield, generally between 1.2-1.4 ppm.

The protons on the carbon backbone, specifically the methylene group situated between the two carbonyl functionalities, are of particular interest. In the diketo form, these protons would present a distinct singlet. However, β-dicarbonyl compounds are known to exist in equilibrium with their enol tautomers. The presence of the enolic form would give rise to a vinyl proton signal and a broad signal for the enolic hydroxyl proton, the chemical shift of which can be highly variable and dependent on solvent and concentration. The integration of these signals allows for the determination of the keto-enol tautomeric ratio.

Table 1: Representative ¹H NMR Data for Ethyl 5,5-difluoro-4,6-dioxoheptanoate

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12-14 br s (variable) Enol -OH
~5.5-6.0 s (variable) Enol =CH-
4.20 q 2H -OCH₂CH₃
3.65 s 2H -C(O)CH₂C(O)- (Keto)

Note: The chemical shifts are typical and may vary based on the solvent and experimental conditions. The integration values for the enol and keto forms are dependent on the equilibrium position.

¹³C NMR Spectroscopic Analysis of Carbon Backbone and Carbonyl Carbons

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of the molecule. The spectrum of ethyl 5,5-difluoro-4,6-dioxoheptanoate is expected to show distinct resonances for each unique carbon atom. The two carbonyl carbons of the diketo functionality are expected to resonate at the downfield end of the spectrum, typically in the range of 190-210 ppm. The difluorinated carbon atom will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.

The carbons of the ethyl ester group will also be readily identifiable, with the carbonyl carbon appearing around 160-170 ppm, the methylene carbon at approximately 60-65 ppm, and the methyl carbon at a more upfield position, typically 14-16 ppm. The central methylene carbon of the β-dicarbonyl system will have a chemical shift that is sensitive to the tautomeric equilibrium.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 5,5-difluoro-4,6-dioxoheptanoate

Chemical Shift (δ, ppm) Assignment
~200 C4, C6 (Keto)
~165 C1 (Ester C=O)
~115 (t) C5 (-CF₂-)
~90 C3 (Enol =CH-)
~62 -OCH₂CH₃
~45 C2 (Keto -CH₂-)

Note: The predicted values are based on typical ranges for similar functional groups. (t) indicates a triplet due to C-F coupling.

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments and Coupling

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. For ethyl 5,5-difluoro-4,6-dioxoheptanoate, a single resonance is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms on C5 are chemically equivalent. This signal will likely appear as a triplet due to coupling with the adjacent methylene protons at C4 in the keto form. The chemical shift of this signal provides valuable information about the electronic environment of the difluoromethyl group.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of a compound's elemental composition and, consequently, its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For ethyl 5,5-difluoro-4,6-dioxoheptanoate (C₉H₁₂F₂O₄), the experimentally determined exact mass should be in very close agreement with the theoretically calculated mass, providing unambiguous confirmation of the molecular formula.

Table 3: HRMS Data for Ethyl 5,5-difluoro-4,6-dioxoheptanoate

Ion Calculated Exact Mass Observed Exact Mass
[M+H]⁺ 223.0725 (To be determined experimentally)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The IR spectrum of ethyl 5,5-difluoro-4,6-dioxoheptanoate is expected to show strong absorption bands corresponding to the stretching vibrations of the carbonyl groups (C=O). In the diketo form, two distinct carbonyl stretching frequencies may be observed. The presence of the enol form would be indicated by a broad O-H stretching band and a C=C stretching vibration. The C-F bonds will also give rise to strong characteristic absorption bands in the fingerprint region of the spectrum.

Table 4: Key IR Absorption Frequencies for Ethyl 5,5-difluoro-4,6-dioxoheptanoate

Wavenumber (cm⁻¹) Vibrational Mode
~3400-2500 (broad) O-H stretch (Enol)
~1740 C=O stretch (Ester)
~1715 C=O stretch (Ketone)
~1600 C=C stretch (Enol)

X-ray Diffraction Crystallography for Solid-State Molecular Structure and Packing Analysis of Derivatives and Complexes

While obtaining a single crystal of ethyl 5,5-difluoro-4,6-dioxoheptanoate suitable for X-ray diffraction may be challenging, analysis of its crystalline derivatives or metal complexes can provide definitive proof of its molecular structure in the solid state. X-ray crystallography would allow for the precise measurement of bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional representation of the molecule. Furthermore, this technique would reveal the intermolecular interactions and packing arrangement within the crystal lattice, providing insights into the solid-state properties of the material.

Theoretical and Computational Investigations of Ethyl 5,5 Difluoro 4,6 Dioxoheptanoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Geometry, and Energetic Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, optimized geometry, and energetic properties of molecules. For ethyl 5,5-difluoro-4,6-dioxoheptanoate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G+(d,p), would be employed to predict key molecular parameters. researchgate.net

The calculations would provide the optimized 3D structure, detailing bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing difluoro group at the C5 position is expected to significantly influence the geometry and electronic distribution compared to its non-fluorinated analog. This would manifest as a shortening of the C-F bonds and potential alterations in the adjacent C-C bond lengths due to inductive effects.

Furthermore, DFT is used to determine the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A larger gap implies higher stability and lower reactivity. The electronic properties, such as the electrostatic potential map, would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, with the oxygen atoms of the carbonyl and ester groups expected to be the most electron-rich sites.

Illustrative DFT-Calculated Parameters for a Similar β-Diketone Structure

This table presents typical data obtained from DFT calculations for a related heterocyclic compound containing a dicarbonyl moiety to illustrate the type of information generated.

ParameterValue
Bond Lengths (Å)
C=O (carbonyl)1.23
C-O (ester)1.33
C-C (backbone)1.52
**Bond Angles (°) **
O=C-C121.5
C-O-C (ester)117.0
Energetics (eV)
HOMO Energy-6.8
LUMO Energy-1.5
HOMO-LUMO Gap5.3

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. For ethyl 5,5-difluoro-4,6-dioxoheptanoate, an MD simulation would reveal the molecule's flexibility and preferred shapes in different environments (e.g., in a vacuum or in a solvent).

The simulation would track the atomic trajectories by solving Newton's equations of motion, providing insights into the rotational freedom around single bonds. Key dynamic features would include the rotation of the terminal ethyl group and the conformational flexibility of the heptanoate (B1214049) chain. The presence of the two fluorine atoms would likely introduce specific conformational preferences due to steric and electrostatic interactions. By analyzing the simulation trajectory, one could identify the most stable conformers and the energy barriers between them, providing a detailed picture of the molecule's dynamic equilibrium. These simulations are also foundational for understanding how the molecule might interact with and bind to larger biological molecules. researchgate.net

Computational Studies on Tautomeric Equilibria (Keto-Enol)

β-dicarbonyl compounds, including ethyl 5,5-difluoro-4,6-dioxoheptanoate, are known to exist as an equilibrium mixture of keto and enol tautomers. Computational chemistry provides a robust framework for investigating this tautomerism. nih.gov The relative stability of the keto and enol forms can be calculated, and the equilibrium constant (Keq) can be predicted.

For ethyl 5,5-difluoro-4,6-dioxoheptanoate, the diketo form and several possible enol forms exist. The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a six-membered ring. The presence of the electron-withdrawing fluorine atoms is expected to increase the acidity of the α-proton, which could influence the position of the tautomeric equilibrium. researchgate.net

Computational studies would calculate the Gibbs free energy of each tautomer in the gas phase and in various solvents, as the equilibrium is often solvent-dependent. mdpi.com The transition state for the interconversion between the keto and enol forms can also be located, and the activation energy barrier can be calculated, providing information on the kinetics of the tautomerization process. nih.gov

Predicted Relative Energies of Tautomers in Different Solvents

This table illustrates how computational studies can predict the relative stability of keto and enol forms, with values based on general findings for β-dicarbonyls.

TautomerRelative Energy in Gas Phase (kcal/mol)Relative Energy in Water (kcal/mol)Relative Energy in Chloroform (kcal/mol)
Diketo0.0 (Reference)0.0 (Reference)0.0 (Reference)
Enol (Z-isomer)-2.5-0.8-3.0

Theoretical Modeling of Reactivity Pathways and Reaction Mechanisms

Theoretical modeling is instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For ethyl 5,5-difluoro-4,6-dioxoheptanoate, computational methods can be used to model various reactions, such as nucleophilic addition to the carbonyl carbons or reactions involving the enolate form.

By mapping the potential energy surface, researchers can identify the lowest energy pathway for a given reaction. This involves locating the transition state structures and calculating the activation energy barriers. For instance, the reaction of the compound with a nucleophile would be modeled to determine which of the two carbonyl carbons is more susceptible to attack. The difluoro group's strong electron-withdrawing nature would likely increase the electrophilicity of the adjacent carbonyl carbon (C6), making it a more probable site for nucleophilic attack. Such studies are crucial for understanding and predicting the chemical behavior of the compound in synthetic applications. amanote.com

Ligand Field Theory and Computational Analysis of Metal-Ligand Interactions in Coordination Complexes

The enolate form of β-dicarbonyl compounds acts as an excellent bidentate ligand, forming stable complexes with a wide range of metal ions. Ethyl 5,5-difluoro-4,6-dioxoheptanoate is expected to behave similarly, with the two oxygen atoms coordinating to a metal center to form a six-membered chelate ring.

Typical Computed Parameters for a Metal Complex with a β-Diketone Ligand

This table provides examples of the type of data generated from computational analysis of metal-ligand interactions.

ParameterCu(II) ComplexFe(III) Complex
Metal-Oxygen Bond Length (Å)1.952.01
Ligand Binding Energy (kcal/mol)-45-98
HOMO-LUMO Gap of Complex (eV)3.22.8

Q & A

Q. What strategies validate its role in radical-mediated C–F bond activation pathways?

  • Methodological Answer : EPR spectroscopy detects radical intermediates (e.g., using TEMPO traps). Isotopic labeling (¹⁸O/²H) traces oxygen/fluorine exchange. Compare kinetic isotope effects (KIE) in H₂O vs. D₂O to confirm mechanistic steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.